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Compound of Interest

Compound Name:
Benzyl 2-amino-4-

hydroxybutanoate

Cat. No.: B12280844 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for

Benzyl 2-amino-4-hydroxybutanoate, a key intermediate in pharmaceutical and peptide

synthesis. Due to the limited availability of public domain experimental spectra for this specific

compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data based on the compound's structure and established

spectroscopic principles. This guide is intended for researchers, scientists, and professionals in

drug development to aid in the identification and characterization of this molecule.

The molecular structure of Benzyl 2-amino-4-hydroxybutanoate consists of a benzyl ester, a

primary amine, a primary alcohol, and a chiral center at the alpha-carbon. These functional

groups give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Benzyl 2-amino-4-
hydroxybutanoate. These predictions are derived from established chemical shift and

frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.35 m 5H Ar-H

~ 5.15 s 2H Ph-CH₂-O

~ 3.70 t 2H HO-CH₂-

~ 3.50 t 1H -CH(NH₂)-

~ 2.0-2.2 m 2H -CH₂-CH₂-CH-

~ 1.8 (broad s) - 2H -NH₂

~ 1.6 (broad s) - 1H -OH

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Carbon Assignment

~ 174 C=O (Ester)

~ 136 Ar-C (Quaternary)

~ 128.5 Ar-CH

~ 128.2 Ar-CH

~ 128.0 Ar-CH

~ 67 Ph-CH₂-O

~ 60 HO-CH₂-

~ 55 -CH(NH₂)

~ 35 -CH₂-CH₂-CH-

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Description

3400-3200 (broad) O-H stretch Alcohol

3350-3250 (medium) N-H stretch Primary Amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic

~ 1735 (strong) C=O stretch Ester

1600, 1495, 1455 C=C stretch Aromatic Ring

~ 1600 (medium) N-H bend Primary Amine

~ 1250 (strong) C-O stretch Ester

~ 1050 (medium) C-O stretch Primary Alcohol

Table 4: Predicted Mass Spectrometry Data
m/z Proposed Fragment

209 [M]⁺ (Molecular Ion)

108 [C₇H₈O]⁺ (Benzyl alcohol)

91 [C₇H₇]⁺ (Tropylium ion)

102 [M - C₇H₇O]⁺ (Loss of benzyloxy radical)

74
[H₂N=CH-CO₂H]⁺ (From cleavage alpha to the

amine)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as Benzyl 2-amino-4-hydroxybutanoate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to

simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of

the sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier

Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder

(or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate

the molecular ion with minimal fragmentation.

Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF),

or Orbitrap. Acquire the full scan mass spectrum to determine the molecular weight. For
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structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting

the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a

fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl 2-amino-4-
hydroxybutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12280844#spectroscopic-data-nmr-ir-mass-spec-for-
benzyl-2-amino-4-hydroxybutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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